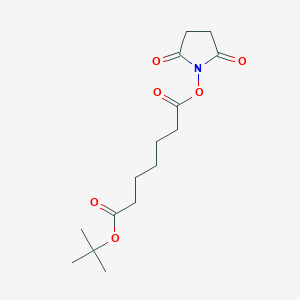
1-tert-Butyl 7-(2,5-dioxopyrrolidin-1-yl) heptanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl 7-(2,5-dioxopyrrolidin-1-yl) heptanedioate is a synthetic organic compound with the molecular formula C15H23NO6 and a molecular weight of 313.35 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Preparation Methods
The synthesis of 1-tert-Butyl 7-(2,5-dioxopyrrolidin-1-yl) heptanedioate involves multiple steps. One common method includes the reaction of tert-butyl 7-bromoheptanoate with 2,5-dioxopyrrolidin-1-yl acetate under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
1-tert-Butyl 7-(2,5-dioxopyrrolidin-1-yl) heptanedioate undergoes various chemical reactions, including:
Scientific Research Applications
1-tert-Butyl 7-(2,5-dioxopyrrolidin-1-yl) heptanedioate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-tert-Butyl 7-(2,5-dioxopyrrolidin-1-yl) heptanedioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
1-tert-Butyl 7-(2,5-dioxopyrrolidin-1-yl) heptanedioate can be compared with similar compounds such as:
tert-Butyl (2,5-dioxopyrrolidin-1-yl) carbonate: This compound has a similar structure but differs in its functional groups and reactivity.
1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) hexanedioate: This compound has a shorter carbon chain, affecting its physical and chemical properties.
1-tert-Butyl 7-(2,5-dioxopyrrolidin-1-yl) octanedioate: This compound has a longer carbon chain, which can influence its solubility and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
IUPAC Name |
1-O-tert-butyl 7-O-(2,5-dioxopyrrolidin-1-yl) heptanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO6/c1-15(2,3)21-13(19)7-5-4-6-8-14(20)22-16-11(17)9-10-12(16)18/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBOSUXTRBJLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














